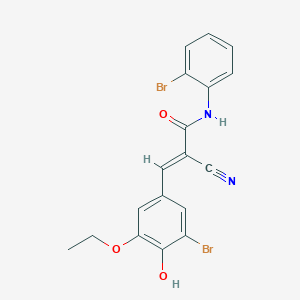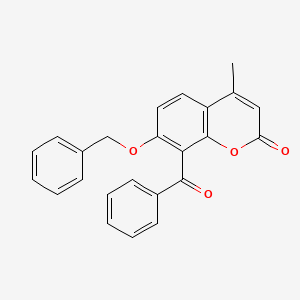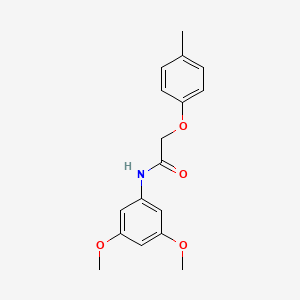![molecular formula C24H19F3N2O2 B3740624 [4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone](/img/structure/B3740624.png)
[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone
Descripción general
Descripción
[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmacologically active molecules, including antipsychotic agents like risperidone and iloperidone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acylation of piperazine derivatives with 2,4-difluorobenzoyl chloride, followed by further functionalization to introduce the fluorophenyl and phenylmethanone groups . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
[4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Key intermediate in the synthesis of antipsychotic drugs like risperidone and iloperidone.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of [4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone involves its interaction with dopamine D2 and serotonin 5-HT2A receptors. This interaction is crucial for its antipsychotic effects, as it helps in modulating neurotransmitter activity in the brain. The compound acts as an antagonist at these receptors, thereby reducing symptoms of psychosis .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: Another intermediate used in the synthesis of antipsychotic agents.
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: A compound with similar pharmacological properties.
Uniqueness
What sets [4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone apart is its specific structural configuration, which provides a unique balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological targets effectively, making it a valuable intermediate in drug synthesis .
Propiedades
IUPAC Name |
[4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-18-7-8-19(20(26)15-18)24(31)29-12-10-28(11-13-29)22-9-6-17(14-21(22)27)23(30)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKANDSLRAIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{2-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B3740545.png)

![3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B3740556.png)
![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3740560.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-1-naphthamide](/img/structure/B3740595.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)

![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
